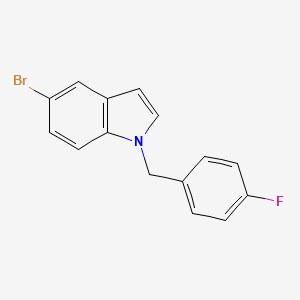

5-Bromo-1-(4-fluorobenzyl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-1-[(4-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-13-3-6-15-12(9-13)7-8-18(15)10-11-1-4-14(17)5-2-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCAXUFVNRUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of indole derivatives with biological targets. Medicine: Industry: Used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The indole ring system is known to interact with various biological targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section evaluates 5-Bromo-1-(4-fluorobenzyl)-1H-indole against similar N1-substituted 5-bromoindoles, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects on Physicochemical Properties

Key Observations :

- Halogen Size : The 4-iodobenzyl analog (423.08 g/mol) exhibits higher molecular weight and thermal stability (melting point >200°C) compared to the lighter 4-fluorobenzyl derivative, likely due to iodine’s polarizability and van der Waals interactions .

- Electronic Effects: The 4-methoxyphenyl substituent (6h) introduces electron-donating properties, enhancing solubility but reducing crystallinity (isolated as an oil) .

- Synthetic Flexibility : The 4-fluorobenzyl group can be introduced via methods similar to 4-iodobenzyl derivatives (e.g., alkylation with K2CO3 in DMF) or copper-catalyzed coupling as in 6h .

Antiviral Potential

- HIV Integrase Inhibition : A 4-fluorobenzyl-containing analog (compound 13l) demonstrated anti-HIV activity by binding to the integrase active site. However, its 4-fluorobenzyl moiety penetrated the hydrophobic pocket less deeply than raltegravir’s difluorobenzyl group, resulting in lower potency . This highlights the importance of substituent size and orientation in target engagement.

Antibacterial Activity

- Carboxamide Derivatives: 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a–j) showed notable antibacterial activity, with MIC values as low as 1 µg/mL against Staphylococcus aureus. The chlorobenzyl group likely enhances membrane permeability, while the carboxamide moiety facilitates hydrogen bonding .

Pharmacokinetic Considerations

- Lipophilicity : The 4-fluorobenzyl group balances lipophilicity (LogP ~3.5 estimated) between the highly hydrophobic 4-iodobenzyl (LogP >4) and the polar sulfonyl derivative (LogP ~2.5). This balance may optimize blood-brain barrier penetration or oral bioavailability.

- Metabolic Stability : Bromine at position 5 reduces metabolic oxidation, while the fluorobenzyl group resists cytochrome P450-mediated degradation, as seen in fluorinated pharmaceuticals like ciprofloxacin .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-1-(4-fluorobenzyl)-1H-indole, and how do substituents influence reaction efficiency?

The synthesis typically involves alkylation of the indole nitrogen with 4-fluorobenzyl bromide under basic conditions, followed by bromination at the 5-position. Key steps include:

- Alkylation : Use of NaH or K₂CO₃ in DMF to facilitate nucleophilic substitution at the indole nitrogen .

- Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent like DCM, with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 100% EtOAc) to isolate the product . Substituent Effects : The electron-withdrawing 4-fluorobenzyl group deactivates the indole ring, directing bromination to the 5-position. Steric hindrance from the benzyl group minimizes side reactions .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include the indole NH proton (δ ~8.0 ppm, broad singlet), 4-fluorobenzyl methylene (δ ~5.2 ppm, singlet), and aromatic protons split by fluorine coupling (e.g., δ 7.2–7.4 ppm for ortho-fluorine) .

- HRMS : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., m/z calc. for C₁₅H₁₀BrFN: 310.0032) .

- TLC : Monitor reaction progress using Rf values (e.g., 0.22 in 70:30 EtOAc/hexane) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of halogenated indoles, and how can SHELX software address them?

Halogen atoms (Br, F) introduce strong anomalous scattering, complicating phase determination. SHELXL refinement strategies include:

- Anisotropic displacement parameters : Model thermal motion for Br and F atoms to improve electron density maps .

- Twinning correction : Use HKLF5 format in SHELXL for handling twinned crystals, common in fluorinated compounds .

- Hydrogen bonding analysis : Leverage SHELXPRO to map interactions between the indole NH and fluorobenzyl groups, critical for understanding packing motifs .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in SAR studies?

- Bromine : Enhances lipophilicity and van der Waals interactions with hydrophobic protein pockets. In antibacterial assays, brominated indoles show IC₅₀ values ~10 µM, compared to ~50 µM for non-halogenated analogs .

- Fluorine : Improves metabolic stability via C-F bond resistance to oxidation. Fluorine’s electronegativity also fine-tunes electronic properties, affecting binding to targets like 5-HT receptors . Case Study : Replacing 4-fluorobenzyl with 3,4-difluorobenzyl reduces antibacterial potency (IC₅₀ increases to ~25 µM), highlighting the importance of substituent positioning .

Q. How can conflicting NMR data from synthetic batches be resolved?

Contradictions in splitting patterns (e.g., aromatic proton multiplicity) may arise from:

- Dynamic effects : Rotameric equilibria of the 4-fluorobenzyl group at room temperature. Low-temperature NMR (e.g., -40°C) can "freeze" conformers for clearer signals .

- Trace solvents : Residual DMF or PEG-400 may obscure peaks. Ensure thorough drying and use deuterated solvents for NMR .

- Regioisomeric impurities : Confirm bromination position via NOESY (nuclear Overhauser effect between Br and adjacent protons) .

Methodological Considerations

Q. What strategies improve yield in Cu-catalyzed coupling reactions involving this compound?

- Catalyst optimization : Use CuI (10 mol%) with ligands like 1,10-phenanthroline to accelerate Sonogashira or Ullmann couplings .

- Solvent selection : PEG-400/DMF mixtures enhance solubility of halogenated intermediates, reducing side products .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : HOMO-LUMO gaps (e.g., ~5.2 eV) identify the 5-bromo position as electrophilic. Fukui indices confirm susceptibility to SNAr reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic derivatives for testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.